2-Cyanoimino-imidazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

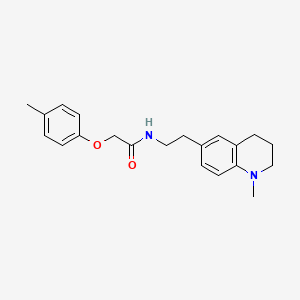

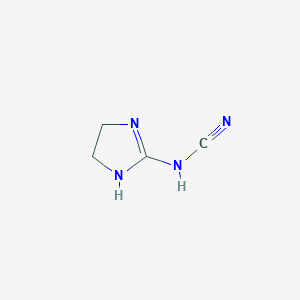

2-Cyanoimino-imidazolidine is a variant of the imidazolidine compound . Imidazolidine is a five-membered ring compound consisting of three carbon atoms and two nitrogen atoms . The 2-Cyanoimino group adds a cyano group (CN) and an imino group (NH) to the imidazolidine structure .

Synthesis Analysis

The synthesis of 2-Cyanoimino-imidazolidine involves a reaction with sodium hydride in DMF . Another synthesis method involves the reaction of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine .Molecular Structure Analysis

The molecular structure of 2-Cyanoimino-imidazolidine is derived from the imidazolidine structure, with the addition of a cyano group and an imino group . More detailed structural analysis would require specific spectroscopic data .Chemical Reactions Analysis

Imidazolidine derivatives can be obtained by the reaction of 1,2-diprimary diamines with different aldehydes (Schiff base reaction) and then reduced to 1,2-disecondary diamines .Applications De Recherche Scientifique

Neonicotinoid Analogues

Neonicotinoids are essential insecticides used for crop protection and veterinary pest control. They act as insect nicotinic acetylcholine receptor (nAChR) agonists. The development of novel neonicotinoids with high insecticidal activity and low toxicity to mammals has been a focus of research. Notably, 2-Cyanoimino-imidazolidine derivatives have been explored as analogues of neonicotinoids . These compounds exhibit promising insecticidal properties and unique modes of action.

Trifluoromethyl-Containing Compounds

The controlled synthesis of β-trifluoromethyl-β-arylethyl analogues of neonicotinoids involves the addition or defluorination of α-(trifluoromethyl)styrenes with 2-Cyanoimino-imidazolidine. This process yields structurally diverse compounds with moderate to good yields. The method features mild reaction conditions, broad substrate scope, and high functional group compatibility .

Gem-Difluorovinyl-Containing Analogues

In addition to trifluoromethyl derivatives, researchers have successfully synthesized γ,γ-difluoro-β-arylallyl analogues of neonicotinoids using 2-Cyanoimino-imidazolidine. The defluorination of α-(trifluoromethyl)styrenes with 2-Cyanoimino-imidazolidine occurs at elevated temperatures, resulting in these gem-difluorovinyl-containing compounds .

Other Applications

Beyond insecticides, 2-Cyanoimino-imidazolidine derivatives may find applications in other fields, such as medicinal chemistry, materials science, and catalysis. Further research is needed to explore their potential in these areas.

Orientations Futures

The future directions for 2-Cyanoimino-imidazolidine research could involve further exploration of its synthesis methods, structural analysis, and potential applications . The development of more sustainable and efficient protocols for the synthesis of imidazolidine derivatives is also a promising area of research .

Mécanisme D'action

Target of Action

The primary targets of 2-Cyanoimino-imidazolidine, a derivative of synthetic nicotinoids, are nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, 2-Cyanoimino-imidazolidine can influence the transmission of nerve impulses.

Mode of Action

2-Cyanoimino-imidazolidine acts as an agonist at the nAChRs . This means it binds to these receptors and activates them, mimicking the action of the neurotransmitter acetylcholine. The activation of nAChRs leads to an influx of ions into the neuron, triggering a series of events that result in the transmission of a nerve impulse.

Biochemical Pathways

neurotransmission . The activation of nAChRs can lead to the initiation of various downstream effects, potentially influencing processes such as muscle contraction, heart rate, and cognition .

Propriétés

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylcyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-8-4-6-1-2-7-4/h1-2H2,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBVXGOVBIBENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)

![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)

![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)